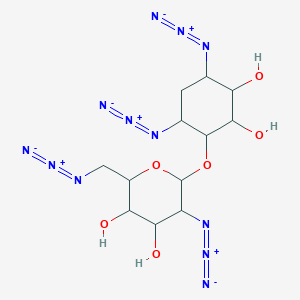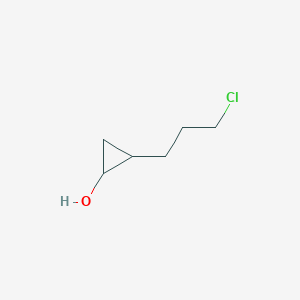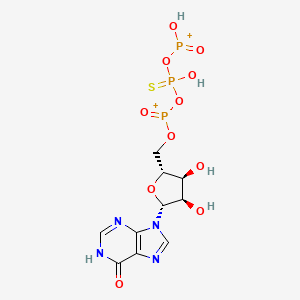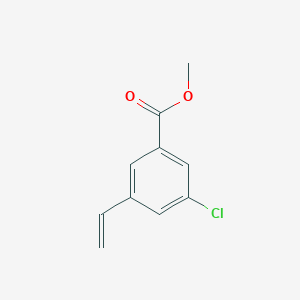
(3R,4R,6R)-5-Azido-2-azidomethyl-6-((1S,2S,4S)-4,6-diazido-2,3-dihydroxy-cyclohexyloxy)-tetrahydro-pyran-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(3R,4R,6R)-5-Azido-2-azidomethyl-6-((1S,2S,4S)-4,6-diazido-2,3-dihydroxy-cyclohexyloxy)-tetrahydro-pyran-3,4-diol” is a complex organic molecule characterized by multiple azido groups and hydroxyl functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, selective azidation, and stereoselective reactions. Common synthetic routes may involve:
Protection of Hydroxyl Groups: Using protecting groups like TBDMS (tert-butyldimethylsilyl) to protect hydroxyl functionalities.
Azidation: Introduction of azido groups using reagents like sodium azide (NaN₃) under specific conditions.
Stereoselective Reactions: Employing chiral catalysts or reagents to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form carbonyl compounds.
Reduction: Azido groups can be reduced to amines using reagents like hydrogen gas (H₂) with a palladium catalyst.
Substitution: Azido groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC (Pyridinium chlorochromate).
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).
Substitution: Sodium azide (NaN₃), triphenylphosphine (PPh₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of triazoles via click chemistry.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Click Chemistry: Azido groups are key components in click chemistry, facilitating the formation of triazoles.
Biology
Bioconjugation: Azido groups can be used to label biomolecules for imaging or therapeutic purposes.
Drug Development: Potential use in the development of new pharmaceuticals due to the reactivity of azido groups.
Medicine
Antimicrobial Agents: Compounds with azido groups have shown potential as antimicrobial agents.
Cancer Research: Investigated for use in targeted cancer therapies.
Industry
Materials Science: Used in the development of new materials with unique properties, such as polymers and nanomaterials.
作用機序
The mechanism of action of this compound would depend on its specific application. For example, in bioconjugation, the azido groups react with alkynes to form stable triazole linkages via click chemistry. In drug development, the azido groups may be reduced to amines, which can interact with biological targets.
類似化合物との比較
Similar Compounds
(3R,4R,6R)-5-Azido-2-azidomethyl-6-((1S,2S,4S)-4,6-diazido-2,3-dihydroxy-cyclohexyloxy)-tetrahydro-pyran-3,4-diol: Similar in structure but may differ in the position or number of azido groups.
Azido Sugars: Compounds with azido groups attached to sugar moieties, used in glycosylation reactions.
Azido Alcohols: Compounds with azido and hydroxyl groups, used in various synthetic applications.
特性
分子式 |
C12H18N12O6 |
|---|---|
分子量 |
426.35 g/mol |
IUPAC名 |
5-azido-2-(azidomethyl)-6-(4,6-diazido-2,3-dihydroxycyclohexyl)oxyoxane-3,4-diol |
InChI |
InChI=1S/C12H18N12O6/c13-21-17-2-5-8(26)9(27)6(20-24-16)12(29-5)30-11-4(19-23-15)1-3(18-22-14)7(25)10(11)28/h3-12,25-28H,1-2H2 |
InChIキー |
LCOVLUDHOJOONX-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C(C(C1N=[N+]=[N-])OC2C(C(C(C(O2)CN=[N+]=[N-])O)O)N=[N+]=[N-])O)O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![tert-butyl 5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12065305.png)
![3-Pyridinecarboxylic acid, 2-[[(phenylamino)carbonyl]amino]-](/img/structure/B12065314.png)
![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12065322.png)



